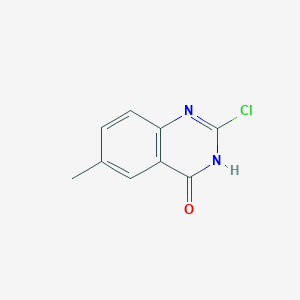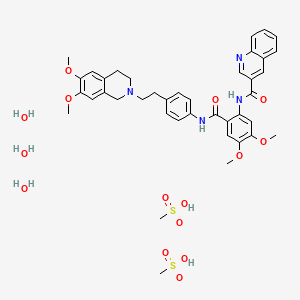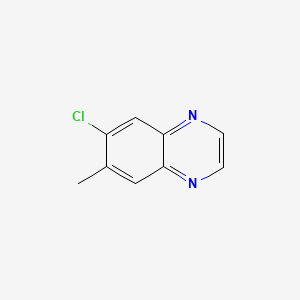
6-Chloro-7-methylquinoxaline
Overview
Description
6-Chloro-7-methylquinoxaline is a compound that belongs to the quinoxaline family, a class of heterocyclic aromatic organic compounds. It features a quinoxaline core with a chlorine atom and a methyl group attached to it. This structure serves as a versatile scaffold for various chemical transformations and biological activities.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves cyclization reactions starting from various diamine and dione precursors. For instance, the synthesis of 6,7-dimethoxy-2-methylquinoxaline, a related compound, is achieved by derivatization with 1,2-diamino-4,5-dimethoxybenzene to form the methylglyoxal adduct, which is used in assays for methylglyoxal detection . Similarly, 2-chloro-3-methylquinoxaline serves as a nucleus for synthesizing new compounds with potential antimicrobial activity by replacing the chlorine with an ether linkage and further reacting with aromatic amines and aldehydes to yield new Schiff bases .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of nitrogen atoms in the quinoxaline ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined by X-ray crystallography, revealing an orthorhombic system and the presence of weak N–H...N hydrogen bonding .
Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions, including nucleophilic substitution, nitration, reduction, and cyclization. For instance, 2,3-dichloro-6-nitroquinoxaline undergoes displacement reactions with 1-methylpiperazine to give bis-derivatives and mono-derivatives, which can be further transformed into triazoloquinoxalines . Another example is the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through substitution, nitration, reduction, cyclization, and chlorination steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by the substituents on the quinoxaline ring. For example, the introduction of chlorine and methyl groups can affect the molecule's lipophilicity, electronic distribution, and potential biological activity. The antimicrobial and antitumor activities of these compounds are often evaluated in biological assays, as seen in the study of 6-chloro/methyl-2/3-arylquinoxaline derivatives, which showed promising inhibitory effects on cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
6-Chloro-7-methylquinoxaline derivatives have been studied for their potential in antimicrobial applications. Singh et al. (2010) synthesized various quinoxaline derivatives, including compounds with this compound structure, to test for antimicrobial activity. They found that replacing the chlorine at C-2 with a thioether linkage attached to benzene rings with different groups showed promising results in combating microbial infections (Singh et al., 2010).
Anti-tubercular Agents
Quinoxaline derivatives, including this compound, have shown promise as anti-tubercular agents. Srinivasarao et al. (2020) synthesized a series of quinoxaline-1,4-di-N-oxide derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. Their findings suggest these compounds, particularly those with this compound, could be potent anti-tubercular agents (Srinivasarao et al., 2020).
Corrosion Inhibition
The compound 6-methylquinoxalin-2(1H)-one, closely related to this compound, has been shown to be an effective corrosion inhibitor for steel in acidic media. Forsal et al. (2010) demonstrated that this compound can significantly reduce steel corrosion, achieving efficiencies of around 97% (Forsal et al., 2010).
Anticancer Activity
Studies have also explored the anticancer potential of this compound derivatives. Abbas et al. (2015) synthesized substituted quinoxaline derivatives and evaluated their cytotoxic effects on various tumor cell lines. They found that some derivatives exhibited significant inhibition activity, comparable to standard drugs, suggesting their potential as anticancer agents (Abbas et al., 2015).
Optical Properties
The optical properties of quinoxaline 1,4-dioxide derivatives, including this compound, have been studied for applications in materials science. El-Ghamaz et al. (2020) investigated the structural and optical properties of such compounds, revealing their potential in electronic and optical devices (El-Ghamaz et al., 2020).
properties
IUPAC Name |
6-chloro-7-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURBQROYOPODLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669216 | |
| Record name | 6-Chloro-7-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646504-79-2 | |
| Record name | 6-Chloro-7-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)
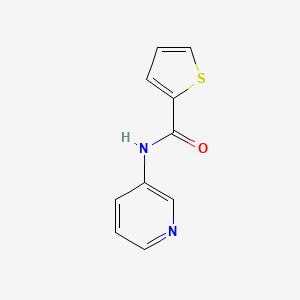
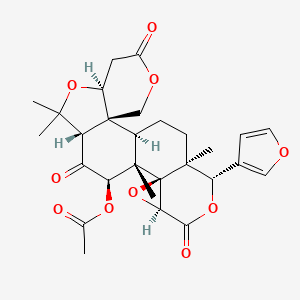


![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)


